5-Amino-3-methylpyridin-2-ol
Description
5-Amino-3-methylpyridin-2-ol (CAS: 20252-07-7) is a pyridine derivative characterized by an amino group (-NH₂) at position 5, a methyl group (-CH₃) at position 3, and a hydroxyl group (-OH) at position 2 on the pyridine ring. This compound is synthesized with a purity of 96% (MFCD07375119) and serves as a versatile intermediate in pharmaceutical and agrochemical research due to its electron-rich aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
5-amino-3-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(7)3-8-6(4)9/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTFRBRYRPFHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methylpyridin-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This starting material undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst (Pd(PPh3)4) and a base (K3PO4) in a mixture of 1,4-dioxane and water at 90°C for 18 hours.
Hydrolysis: The resulting product is then subjected to hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-methylpyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of 5-amino-3-methylpyridin-2-one.
Reduction: Formation of 5-amino-3-methylpyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
5-Amino-3-methylpyridin-2-ol has been investigated for its potential therapeutic effects. The presence of amino and hydroxyl groups in its structure allows for significant interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the pyridine ring can enhance activity against various bacterial strains. The amino group can facilitate hydrogen bonding with bacterial enzymes, potentially inhibiting their function.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties. Its ability to interact with specific receptors involved in cell signaling pathways could lead to the modulation of cancer cell growth. Further investigations are needed to elucidate its mechanism of action and efficacy in cancer treatment.
Biocatalysis
The compound has also been explored in biocatalytic processes, particularly using whole-cell systems for the functionalization of pyridine derivatives.
Oxyfunctionalization Studies
Research involving Burkholderia sp. MAK1 has demonstrated the ability of this strain to convert various pyridine derivatives into their hydroxylated forms. In these studies, this compound was tested as a substrate for regioselective oxyfunctionalization, which is crucial for synthesizing complex organic molecules.
Table 1: Oxyfunctionalization Efficiency of Pyridine Derivatives
| Compound | Conversion Efficiency (%) |
|---|---|
| This compound | 75 |
| 6-Amino-4-methylpyridin-3-ol | 80 |
| 4-Methylpyridin-2-amine | 65 |
This table summarizes the conversion efficiencies observed during biocatalytic reactions using Burkholderia sp. MAK1, highlighting the potential of this compound as a substrate for further chemical transformations.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its functional groups allow it to participate in various chemical reactions, including:
Nucleophilic Substitution Reactions
The amino group can act as a nucleophile in substitution reactions, facilitating the formation of new carbon-nitrogen bonds essential for synthesizing pharmaceuticals and agrochemicals.
Oxidation Reactions
The hydroxyl group can be oxidized to form ketones or aldehydes, expanding the range of synthetic pathways available to chemists.
Case Studies
Several case studies illustrate the applications of this compound in real-world scenarios:
-
Case Study: Antimicrobial Development
- Researchers synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity against Staphylococcus aureus. The most active compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
-
Case Study: Biocatalytic Hydroxylation
- In a study focused on biocatalysis, researchers utilized Burkholderia sp. MAK1 to hydroxylate this compound at position 5, yielding a product with enhanced solubility and bioactivity compared to the parent compound.
Mechanism of Action
The mechanism of action of 5-Amino-3-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The functional group arrangement on the pyridine ring significantly influences chemical reactivity, solubility, and biological activity. Below is a comparative analysis of 5-Amino-3-methylpyridin-2-ol and related compounds:
Table 1: Key Structural Analogs and Substituent Positions
Physicochemical Properties
- Polarity: The hydroxyl and amino groups in this compound confer high polarity, favoring solubility in aqueous media. Halogenated analogs (e.g., 5-Chloro-2-methoxypyridin-3-ol) exhibit reduced solubility due to hydrophobic Cl substituents .
- Acidity : Electron-withdrawing groups (e.g., Cl in 5-Chloro-2-methoxypyridin-3-ol) increase the acidity of the hydroxyl group (pKa ~8.5), whereas methoxy groups (e.g., 2-Methoxy-5-methylpyridin-3-ol) lower acidity (pKa ~10.2) .
Research Implications
- Pharmaceutical Applications: The amino and hydroxyl groups in this compound facilitate interactions with biological targets (e.g., enzyme active sites), making it a candidate for kinase inhibitors .
- Agrochemical Potential: Methoxy and chloro analogs are explored as herbicides due to their lipophilicity and environmental persistence .
Biological Activity
5-Amino-3-methylpyridin-2-ol, a compound with the CAS number 20252-07-7, is gaining attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
This compound features a pyridine ring substituted with an amino group and a hydroxyl group, which contribute to its reactivity and interaction with biological targets. Its molecular formula is , and it has a molecular weight of approximately 156.14 g/mol.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds due to the presence of its amino and hydroxyl groups. This property allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular processes. The compound has been studied for its role in enzyme interactions, receptor binding, and potential therapeutic applications.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) with IC50 values indicating effective concentrations for therapeutic use:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 0.069 |
| Derivative A | HeLa | 0.058 |
| Derivative B | PC3 | 0.021 |
These findings suggest that modifications to the structure can enhance biological activity, particularly through the introduction of hydroxyl groups which improve interaction with cellular targets .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that pyridine derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For example, studies involving complexes formed with silver ions showed enhanced antibacterial efficiency against strains like Streptococcus and Klebsiella pneumoniae:
| Compound | Target Strain | Zone of Inhibition (mm) |
|---|---|---|
| Silver Complex A | Streptococcus | 16 |
| Silver Complex B | Klebsiella pneumoniae | 18 |
These results highlight the potential of this compound in developing new antimicrobial agents .
Case Studies
- Burkholderia sp. MAK1 Transformation : A study demonstrated that whole cells of Burkholderia sp. could utilize pyridin-2-ol derivatives as carbon sources, leading to the production of hydroxylated products. This bioconversion process underscores the compound's utility in biotechnological applications .
- Anticancer Activity : A comprehensive evaluation involving various pyridine derivatives revealed that those containing hydroxyl groups exhibited lower IC50 values against cancer cell lines such as Hep2 and SW1116, suggesting that structural modifications can significantly influence antiproliferative efficacy .
Q & A
Q. What are the recommended methods for synthesizing 5-Amino-3-methylpyridin-2-ol, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or catalytic amination of halogenated pyridine precursors. For example, substituting a chlorine atom in 5-chloro-3-methylpyridin-2-ol with ammonia under high-pressure conditions may yield the target compound . Optimization requires monitoring reaction temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst selection (e.g., Pd/C for hydrogenation). Purity can be enhanced via recrystallization using methanol or ethanol .
Q. How can NMR and X-ray diffraction (XRD) be used to characterize this compound?
- NMR : NMR in DMSO-d resolves aromatic protons (δ 6.5–7.2 ppm) and amino/methyl groups (δ 2.1–2.3 ppm for CH, δ 4.8–5.2 ppm for NH). NMR confirms the pyridine backbone (C=O at ~160 ppm) .
- XRD : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond angles and hydrogen-bonding networks critical for stability .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protection : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (EN 143-compliant respirators if ventilation is inadequate) .
- Storage : Keep in airtight containers in cool, dry environments away from oxidizers .
Q. What solvents are suitable for dissolving this compound, and how does pH affect its stability?
The compound is moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly in non-polar solvents (e.g., hexane). Stability decreases under strong acidic (pH < 3) or alkaline (pH > 10) conditions due to protonation/deprotonation of the amino and hydroxyl groups, which may alter reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Contradictions often arise from polymorphic variations or twinning. Strategies include:
Q. What experimental design principles apply to studying the compound’s bioactivity in kinase inhibition assays?
Q. How can computational modeling predict the reactivity of this compound in metal-catalyzed reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites (e.g., amino group for coordination). Molecular dynamics simulations predict ligand-metal binding affinities .
Q. What strategies mitigate discrepancies in toxicity data across in vitro and in vivo studies?
Q. How does the compound’s dual hydroxyl/amino functionalization influence its application in coordination chemistry?
The amino and hydroxyl groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu, Fe). Such complexes are explored in catalysis (e.g., oxidation reactions) or as MRI contrast agents .
Methodological Notes
- Contradiction Analysis : Cross-reference structural data (XRD, NMR) with computational predictions to resolve ambiguities .
- Safety Compliance : Follow GHS guidelines (Section 2–8) for labeling, storage, and disposal .
- Data Reproducibility : Document solvent purity, temperature gradients, and instrument calibration in metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
